molecular formula C9H12N2O2 B7978540 3-amino-2-methoxy-N-methylbenzamide

3-amino-2-methoxy-N-methylbenzamide

Cat. No.: B7978540
M. Wt: 180.20 g/mol
InChI Key: RPWDRJMWIUZLNZ-UHFFFAOYSA-N
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Description

3-Amino-2-methoxy-N-methylbenzamide is a chemical compound of interest in pharmacological and antibacterial research. It belongs to the 3-alkoxybenzamide class, which has been extensively studied for its role in inhibiting bacterial cell division. Specifically, research indicates that 3-methoxybenzamide (3-MBA) serves as an inhibitor of the essential bacterial protein FtsZ, a key GTPase in the formation of the divisome in Gram-positive bacteria such as B. subtilis and S. aureus . Inhibition of FtsZ disrupts the formation of the Z-ring, preventing proper septum formation and leading to defective cell division, characterized by elongated filamentous cells in rods or enlarged cells in cocci . This compound functions as a valuable building block in medicinal chemistry for the design and synthesis of more complex antibacterial agents. The methoxy and amide moieties in their respective positions on the benzamide core are essential for the anti-FtsZ activity . As a research chemical, this compound provides a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies aimed at developing novel therapeutic candidates with improved potency and drug-like properties against drug-resistant bacterial pathogens . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)6-4-3-5-7(10)8(6)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWDRJMWIUZLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 2 Methoxy N Methylbenzamide and Its Derivatives

Strategies for Constructing the 3-Amino-2-methoxybenzoyl Moiety

The core of the target molecule is the substituted benzoyl group. Its synthesis requires the formation of the benzamide (B126) and the correct placement of the amino and methoxy (B1213986) substituents on the aromatic ring.

The formation of an amide bond is a cornerstone reaction in organic synthesis, typically achieved by the condensation of a carboxylic acid and an amine. hepatochem.com For the synthesis of a benzamide, this involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can be detrimental to sensitive substrates. luxembourg-bio.com

To facilitate the reaction under milder conditions, a wide variety of coupling reagents have been developed. luxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com The process can occur in one pot, where the activated carboxylic acid reacts directly with the amine, or in two steps with the isolation of a more stable activated intermediate like an active ester. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. hepatochem.comluxembourg-bio.com

Phosphonium Salts : Reagents such as benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective for peptide coupling and other amide bond formations.

Uronium/Aminium Salts : These reagents also form active esters that readily react with amines. luxembourg-bio.com

To improve reaction yields and suppress side reactions, particularly racemization when dealing with chiral centers, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often included with carbodiimide reagents. luxembourg-bio.com

Table 1: Common Amide Coupling Reagents

Reagent Class Example Reagent Abbreviation Key Feature
Carbodiimides Dicyclohexylcarbodiimide DCC Widely used, forms an insoluble urea byproduct. luxembourg-bio.com
Phosphonium Salts BOP reagent BOP Effective for challenging couplings. arkat-usa.org
Uronium Salts HBTU HBTU Forms an active ester, common in peptide synthesis.

The direct precursor required for the aforementioned amide coupling is 3-amino-2-methoxybenzoic acid. chemimpex.com The synthesis of this key intermediate typically begins with a more readily available substituted benzene (B151609) derivative. A common strategy involves introducing the necessary functional groups in a stepwise manner.

For instance, a plausible synthetic route for a related compound, 3-amino-2-methyl benzoic acid, starts with 3-nitro-2-methyl benzoic acid. google.com This precursor undergoes a reduction reaction, commonly liquid phase catalytic hydrogenation, to convert the nitro group (-NO₂) into the desired amino group (-NH₂). google.com This general approach of nitration followed by reduction is a fundamental strategy in aromatic chemistry for installing an amino group.

Applying this logic to 3-amino-2-methoxybenzoic acid, a synthesis could start from 2-methoxybenzoic acid (o-anisic acid). The subsequent steps would involve:

Nitration : Introduction of a nitro group onto the aromatic ring.

Reduction : Conversion of the nitro group to an amino group to yield the final precursor.

The specific placement of the amino and methoxy groups at the 2- and 3-positions of the benzene ring is a significant synthetic challenge governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents already present on the ring dictate the position of incoming groups.

Methoxy Group (-OCH₃) : This is an activating, ortho, para-directing group. wikipedia.orglibretexts.org The oxygen atom's lone pairs can donate electron density to the ring through resonance, increasing the reactivity at the positions ortho and para to it. libretexts.org

Amino Group (-NH₂) : This is a strongly activating, ortho, para-directing group. libretexts.org It donates electron density even more effectively than the methoxy group. researchgate.net

Given that both groups direct to the ortho and para positions, achieving a 1,2,3-trisubstituted pattern where the new groups are adjacent requires a carefully planned synthetic sequence. A direct nitration of 2-methoxybenzoic acid would likely yield a mixture of products with the nitro group at positions 3, and 5. Therefore, more sophisticated strategies are often necessary to achieve the desired regiochemistry, potentially involving blocking groups or starting with a precursor where the relative positions are already established.

Approaches for Introducing the N-Methylamide Functionality

The N-methylamide portion of the target molecule can be introduced through direct coupling with methylamine. However, alternative strategies involving specialized intermediates like Weinreb amides offer distinct advantages in broader synthetic contexts.

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis. researchgate.net They are particularly valued for their reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones. wikipedia.org A major advantage of this method is that it prevents the common problem of over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, yielding a tertiary alcohol. researchgate.netwikipedia.org

This selectivity is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition. researchgate.netmychemblog.com This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby protecting it from further nucleophilic attack. mychemblog.com In the context of synthesizing 3-amino-2-methoxy-N-methylbenzamide, the corresponding Weinreb amide, 3-amino-2-methoxy-N-methoxy-N-methylbenzamide, could serve as a key intermediate for other derivatives.

The synthesis of Weinreb amides from carboxylic acids is a well-established transformation with multiple protocols. researchgate.net The goal is to form an amide bond between the carboxylic acid and N,O-dimethylhydroxylamine. mychemblog.com

Several methods exist for this conversion:

From Acid Chlorides : The carboxylic acid can first be converted to a more reactive acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride then readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.com

Using Coupling Reagents : Many of the same peptide coupling reagents used for standard amide formation can be applied to synthesize Weinreb amides. arkat-usa.org Reagents such as BOP and carbodiimides (DCC) have been successfully used. arkat-usa.org

From Esters : Esters and lactones can be converted to Weinreb amides using organoaluminum reagents like trimethylaluminum (AlMe₃). wikipedia.orgmychemblog.com

Using N-Acylbenzotriazoles : A mild and efficient method involves converting the carboxylic acid into an N-acylbenzotriazole, which then reacts cleanly with N,O-dimethylhydroxylamine hydrochloride to give the Weinreb amide in high yield. arkat-usa.orgresearchgate.net This method is advantageous as the benzotriazole byproduct is easily removed. arkat-usa.org

With Methanesulfonyl Chloride : For sterically hindered carboxylic acids, a useful method involves activation with methanesulfonyl chloride and triethylamine, which is thought to proceed through a mixed anhydride intermediate. acs.org

Table 2: Selected Methods for Weinreb Amide Synthesis from Carboxylic Acids

Activating Agent/Method Typical Reagents Key Features
Acid Chloride Formation Oxalyl chloride, Thionyl chloride A common, two-step approach involving a highly reactive intermediate. mychemblog.com
Peptide Coupling Reagents BOP, DCC, HOBt Utilizes standard amide coupling conditions. arkat-usa.org
Acylbenzotriazole Intermediate Benzotriazole, MsCl Mild conditions, easy removal of byproducts. arkat-usa.org
Mixed Anhydride Formation Methanesulfonyl chloride, Et₃N Effective for sterically hindered substrates. acs.org

Targeted Synthesis of Specific this compound Analogues

The synthesis of analogues of this compound requires precise control over the introduction and placement of additional functional groups on the aromatic ring. This is achieved through regioselective and, where applicable, stereoselective synthetic techniques.

Regioselective Functionalization Techniques

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the context of synthesizing analogues of this compound, this primarily involves electrophilic aromatic substitution reactions to introduce new substituents onto the benzene ring. The directing effects of the existing groups—amino (-NH₂), methoxy (-OCH₃), and N-methylcarbamoyl (-CONHCH₃)—are crucial in determining the outcome of such reactions.

Directing Effects of Substituents: The amino and methoxy groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance. The N-methylcarbamoyl group, conversely, is a deactivating group and a meta-director.

Controlling Regioselectivity: The combined influence of these groups dictates the position of incoming electrophiles. The positions ortho and para to the powerful amino and methoxy groups (C4, C6, and C5 respectively) are highly activated. The position meta to the amide (C5) is also electronically favored by that group. The C5 position is therefore the most likely site for electrophilic attack due to the synergistic directing effects of the amino (para) and amide (meta) groups.

Protecting Group Strategy: To achieve functionalization at other positions, a protecting group strategy can be employed. For instance, the highly activating amino group can be temporarily converted into an acetamide. This reduces its activating strength and introduces steric hindrance, which can alter the regiochemical outcome of subsequent reactions, allowing for functionalization at less sterically hindered or electronically favored positions.

Modern catalytic methods, including transition-metal-catalyzed cross-coupling reactions, offer powerful tools for regioselective synthesis, allowing for the precise installation of functional groups that might be difficult to achieve through classical electrophilic substitution nih.govchemrxiv.org.

Stereoselective Synthetic Pathways (if applicable to chiral derivatives)

Stereoselectivity is a critical consideration in the synthesis of chiral molecules, where control over the three-dimensional arrangement of atoms is required. The parent compound, this compound, is achiral and therefore does not have enantiomers. Consequently, stereoselective synthesis is not applicable to its preparation.

However, if a chiral derivative of this compound were to be synthesized—for example, one containing a stereocenter on a substituent or as part of a more complex fused ring system—then stereoselective methods would become essential. The synthesis of chiral amides is a well-established field in organic chemistry researchgate.netnih.gov.

Key approaches to stereoselective synthesis of chiral amide derivatives include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct a subsequent reaction to produce a specific stereoisomer. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: Chiral catalysts, often based on transition metals complexed with chiral ligands, can catalyze reactions to produce one enantiomer in excess over the other. This is a highly efficient approach for generating chiral compounds.

Resolution of Racemates: A mixture of enantiomers (a racemate) can be separated using various techniques, such as chromatography on a chiral stationary phase or by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated.

While these principles are fundamental to asymmetric synthesis, no specific examples of chiral derivatives of this compound or their stereoselective synthesis have been documented in the reviewed literature rsc.orgacs.orgnih.gov.

Data Tables

Table 1: Properties of the Key Precursor, 3-Amino-2-methoxybenzoic acid.

Property Value
CAS Number 861306-04-9 sigmaaldrich.comchemicalbook.com
Molecular Formula C₈H₉NO₃ sigmaaldrich.com
Molecular Weight 167.16 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com

| Melting Point | 98-102 °C sigmaaldrich.com |

Table 2: List of Compounds Mentioned.

Compound Name
This compound
3-amino-2-methoxybenzoic acid
3-nitro-2-methoxybenzoic acid
N,N'-dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-Hydroxybenzotriazole (HOBt)
Thionyl chloride
Oxalyl chloride

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 2 Methoxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 3-amino-2-methoxy-N-methylbenzamide, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the N-methyl protons, and the amine protons.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino, methoxy, and N-methylbenzamide substituents on the benzene (B151609) ring. The amino group (-NH₂) is an activating group and an ortho-, para-director, while the methoxy group (-OCH₃) is also activating and ortho-, para-directing. The N-methylbenzamide group (-CONHCH₃) is a deactivating meta-director. The interplay of these effects would result in a complex splitting pattern for the three adjacent aromatic protons.

The methoxy protons would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The N-methyl protons would also likely appear as a singlet, or a doublet if there is coupling to the amide N-H proton, in the region of δ 2.5-3.0 ppm. The protons of the primary amine group would be observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (H-4)7.0 - 7.3Doublet of doublets1H
Aromatic (H-5)6.7 - 7.0Triplet1H
Aromatic (H-6)6.5 - 6.8Doublet of doublets1H
Methoxy (-OCH₃)3.8 - 4.0Singlet3H
N-Methyl (-NHCH₃ )2.8 - 3.0Doublet3H
Amide (-NH CH₃)7.5 - 8.5Quartet/Broad Singlet1H
Amino (-NH₂)3.5 - 5.0Broad Singlet2H

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbons directly attached to the oxygen and nitrogen atoms appearing at lower field due to their electronegativity. The methoxy carbon and the N-methyl carbon will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)168 - 172
Aromatic (C-2, attached to -OCH₃)150 - 155
Aromatic (C-3, attached to -NH₂)140 - 145
Aromatic (C-1, attached to -CONHCH₃)130 - 135
Aromatic (C-5)118 - 122
Aromatic (C-4)115 - 120
Aromatic (C-6)110 - 115
Methoxy (-OC H₃)55 - 60
N-Methyl (-NHC H₃)25 - 30

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are crucial for establishing the precise connectivity of atoms within a molecule, which is particularly useful for complex substitution patterns on an aromatic ring.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in confirming the connectivity of the adjacent aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. columbia.edu It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. columbia.edu HMBC is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. columbia.eduepfl.ch For instance, correlations from the N-methyl protons to the carbonyl carbon would confirm the amide linkage.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for analyzing mixtures and assessing the purity of a compound. For this compound, an LC-MS analysis would provide a chromatogram showing the retention time of the compound, and the mass spectrometer would confirm its molecular weight by detecting the molecular ion peak. Derivatization of the amino group can sometimes be employed to improve chromatographic separation and detection sensitivity. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)-Mass Spectrometry

UPLC-MS is an advancement of LC-MS that utilizes smaller stationary phase particles, resulting in higher resolution, increased sensitivity, and faster analysis times. lcms.cz This technique would be highly effective for the rapid purity assessment of this compound and for the detection of any potential impurities, even at very low levels. The enhanced separation efficiency of UPLC is particularly beneficial for resolving closely related isomers or by-products that might be present in a sample. lcms.cz

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, which provides the integer mass of a molecule, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

The exact mass, also known as the monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of the constituent atoms. missouri.edu For this compound, with the chemical formula C₉H₁₂N₂O₂, the theoretical exact mass is determined by the sum of the masses of ⁹C, ¹²H, ²N, and ²O. This calculated value serves as a benchmark for experimental HRMS data, where a close match between the measured and theoretical mass confirms the elemental composition of the synthesized compound.

**Table 1: Theoretical Exact Mass Calculation for this compound (C₉H₁₂N₂O₂) **

ElementCountMass of Most Abundant Isotope (Da)Total Mass (Da)
Carbon912.000000108.000000
Hydrogen121.00782512.093900
Nitrogen214.00307428.006148
Oxygen215.99491531.989830
Total 180.089878

Note: This table is interactive. You can sort the columns by clicking on the headers.

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the bonding, functional groups, and molecular structure of a compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making FT-IR an invaluable tool for qualitative analysis. sisweb.com For this compound, the presence of primary amine, secondary amide, methoxy, and substituted aromatic functionalities gives rise to a series of expected absorption bands.

The N-H stretching vibrations of the primary amine (Ar-NH₂) are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes, respectively. researchgate.net The secondary amide N-H stretch typically appears as a single, sharp band around 3300 cm⁻¹. The carbonyl (C=O) group of the amide ("Amide I" band) is one of the most intense absorptions and is expected in the 1680-1630 cm⁻¹ range. youtube.com The "Amide II" band, which arises from a combination of N-H bending and C-N stretching, is anticipated between 1570-1515 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3500 - 3300Medium
Secondary AmideN-H Stretch~3300Medium, Sharp
Aromatic/AlkylC-H Stretch3100 - 2850Medium-Weak
AmideC=O Stretch (Amide I)1680 - 1630Strong
Aromatic RingC=C Stretch1600 - 1450Medium-Variable
AmideN-H Bend + C-N Stretch (Amide II)1570 - 1515Medium-Strong
MethoxyC-O Stretch1275 - 1200 (asymmetric), 1075-1020 (symmetric)Strong
Aromatic RingC-H Out-of-Plane Bending900 - 675Strong

Note: This table is interactive. You can sort the columns by clicking on the headers.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations and provides valuable information about the molecular backbone and aromatic structures.

Table 3: Expected Prominent Raman Shifts for this compound

Functional GroupVibration TypeExpected Raman Shift (cm⁻¹)Intensity
Aromatic RingC-H Stretch3100 - 3000Strong
Methyl/MethoxyC-H Stretch3000 - 2850Medium
AmideC=O Stretch1680 - 1630Weak-Medium
Aromatic RingC=C Stretch / Ring Breathing1610 - 1575, ~1000Strong
MethoxyCH₃ Rock~1180Medium
Benzene RingRing Deformation850 - 600Medium

Note: This table is interactive. You can sort the columns by clicking on the headers.

X-ray Crystallography for Solid-State Structure Determination (as applied to related benzamide (B126) derivatives)

X-ray crystallography on single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, extensive studies on related benzamide derivatives reveal key structural trends applicable to this class of compounds. nih.gov

A common feature in the crystal structures of benzamides is the formation of centrosymmetric dimers through hydrogen bonds between the amide groups (N-H···O=C). missouri.edu These dimers can then be further linked into chains or more complex networks. The planarity of the molecule is another significant aspect. In many benzamide structures, the amide group is twisted out of the plane of the benzene ring by approximately 20-30 degrees. missouri.edu This non-planarity is often a result of steric hindrance between the amide group and ortho-substituents on the benzene ring.

Computational and Theoretical Investigations of 3 Amino 2 Methoxy N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are standard tools in this field. nih.govufms.brrsc.org However, no specific studies applying these methods to 3-amino-2-methoxy-N-methylbenzamide have been found.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for optimizing molecular geometries to predict the most stable three-dimensional arrangement of atoms. For many substituted benzamides, DFT calculations have been instrumental in determining bond lengths, bond angles, and dihedral angles. scilit.netresearchgate.net A comprehensive search of scientific databases, however, yields no published data on the DFT-optimized molecular geometry of this compound.

Analysis of Electronic Structure through Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding and electron distribution within a molecule. It provides insights into charge transfer, hybridization, and intramolecular interactions. While NBO analysis has been applied to other benzamide (B126) derivatives to elucidate their electronic properties, there is no available literature presenting an NBO analysis for this compound. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface provides a visual representation of the charge distribution, where regions of negative potential are susceptible to electrophilic attack and positive potential regions are prone to nucleophilic attack. nih.govufms.brresearchgate.net Despite its utility, no MEP maps or associated analyses for this compound have been published.

Natural Charge Analysis for Charge Distribution Studies

Natural Charge analysis, often performed in conjunction with NBO analysis, calculates the charge distribution on each atom within a molecule. This information is crucial for understanding the molecule's polarity and reactivity. There are currently no published studies that report the natural charge distribution for this compound.

Intramolecular Interactions and Conformational Analysis

The conformation of a molecule, which is determined by the rotation around its single bonds and influenced by intramolecular interactions, plays a significant role in its chemical and biological activity.

Identification and Quantification of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds can significantly influence the stability and conformation of a molecule. The presence of amino, methoxy (B1213986), and amide groups in this compound suggests the potential for such interactions. Computational methods can identify and quantify the strength of these bonds. However, a review of the existing scientific literature indicates a lack of studies focused on the intramolecular hydrogen bonding patterns of this compound.

Assessment of Aromaticity using Harmonic Oscillator Model of Aromaticity (HOMA) Index

There are no published studies that have calculated the Harmonic Oscillator Model of Aromaticity (HOMA) index for this compound. The HOMA index is a valuable computational tool used to quantify the degree of aromaticity in a cyclic system by analyzing bond lengths. A value close to 1 indicates a high degree of aromaticity, while lower values suggest a deviation from it. Without experimental or calculated bond lengths for the benzene (B151609) ring of this specific compound, its HOMA index cannot be determined.

Conformational Landscape and Energetics

A detailed analysis of the conformational landscape and energetics of this compound is not available in the scientific literature. Such a study would typically involve computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule and to calculate their relative energies. Key factors influencing the conformational preferences would include the rotational barriers around the C-N amide bond and the C-O methoxy bond, as well as potential intramolecular hydrogen bonding between the amino and methoxy or amide groups. However, no such computational analyses have been reported.

Molecular Dynamics Simulations

Dynamic Behavior and Stability Analysis of this compound

Molecular dynamics (MD) simulations, which provide insights into the movement and interactions of atoms and molecules over time, have not been published for this compound. MD simulations could reveal the flexibility of the molecule, the stability of its different conformers, and how its constituent groups interact with each other and their environment.

Solvent Effects on Molecular Conformation

The influence of different solvents on the conformational preferences of this compound has not been documented. The polarity and hydrogen-bonding capabilities of a solvent can significantly impact the stability of different conformers. For instance, a polar solvent might stabilize a more polar conformer, while a nonpolar solvent might favor a less polar one. Without specific research, any discussion on this topic would be purely conjectural.

Structure Activity Relationship Sar Studies of 3 Amino 2 Methoxy N Methylbenzamide and Its Analogues

Elucidation of Pharmacophoric Features within the Benzamide (B126) Class

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active agents, particularly those targeting dopamine (B1211576) receptors. A widely accepted pharmacophore model for benzamide-based dopamine D3 receptor antagonists includes several key features. nih.gov This model typically consists of an aromatic moiety (the benzamide ring system), which engages in crucial interactions within the receptor binding pocket. nih.gov

This aromatic core is linked via a hydrogen-bond acceptor function, most commonly the amide carbonyl, to a spacer of appropriate length—often a four-methylene unit chain. nih.gov This spacer connects to a basic moiety, which is frequently an arylpiperazine system. nih.gov The proper orientation of the linking amide group is also critical; studies have shown that inverting the amide to an anilide can lead to a complete loss of activity, demonstrating the importance of the hydrogen bond directionality for effective binding. nih.gov

Pharmacophoric ElementFunctionReference
Aryl Moiety Engages in interactions within the receptor binding pocket. nih.gov
H-Bond Acceptor (Amide) Forms critical hydrogen bonds; orientation is crucial for activity. nih.govnih.gov
Spacer Provides optimal distance between the aryl and basic moieties. nih.gov
Basic Moiety Interacts with specific residues in the target protein. nih.gov

Influence of Substituent Position and Nature on Biological Activities

The specific substituents on the benzamide ring—their type, size, and position—play a determinative role in the molecule's biological profile, including its affinity, selectivity, and pharmacokinetic properties.

However, the influence of an amino substituent can vary significantly when incorporated into different benzamide scaffolds targeting other proteins. In a study of benzamides designed as SARS-CoV papain-like protease (PLpro) inhibitors, the addition of an amino group to the benzamide ring was found to increase inhibitory capacity. nih.gov Interestingly, the precise placement of this group was not critical, as derivatives with the amino group at either the 2- or 5-position showed nearly identical inhibition. nih.gov Conversely, in a series of 2-phenoxybenzamides developed for antiplasmodial activity, analogues bearing a 3-amino or 4-amino group were the least active compounds tested, indicating a negative impact on activity in that specific chemical series. mdpi.com This highlights that the role of the 3-amino group is not universal but is instead dictated by the specific molecular interactions within the target's binding site.

The methoxy (B1213986) group, particularly at the 2-position of the benzamide ring, is a common feature in many clinically used antipsychotics, such as amisulpride. wikipedia.org This substituent can significantly influence the molecule's electronic properties, conformation, and ability to form specific interactions with a target receptor. The presence of the 2-methoxy group, often in conjunction with other substituents, is critical for achieving high affinity and selectivity for dopamine D2 and D3 receptors. wikipedia.orgnih.gov

The amide linkage is a cornerstone of the benzamide pharmacophore, primarily acting as a hydrogen bond acceptor. nih.gov The substitution on the amide nitrogen, in this case with a methyl group, further refines the molecule's properties. N-methylation prevents the amide nitrogen from acting as a hydrogen bond donor while preserving the carbonyl oxygen's role as a hydrogen bond acceptor. This modification can have several important consequences:

Conformational Rigidity: It can restrict the rotation around the C-N bond, influencing the molecule's preferred three-dimensional shape and its fit within a binding pocket.

Solubility: It can alter the compound's solubility profile.

Metabolic Stability: It can protect the amide bond from enzymatic hydrolysis, potentially increasing the compound's metabolic stability and duration of action.

N-methylbenzamide itself is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds and in the development of high-performance polymers. chemicalbook.com The inclusion of the N-methyl group in a drug candidate is a deliberate design choice to fine-tune its interaction with the target and improve its drug-like properties.

Design Principles for Modulating Target Affinity and Selectivity

Modern drug design leverages a deep understanding of SAR and molecular interactions to rationally engineer compounds with improved potency and selectivity, thereby maximizing therapeutic effects while minimizing off-target activity.

Computational molecular docking has become an indispensable tool in drug discovery for predicting and analyzing how a ligand binds to its macromolecular target. nih.gov By using computer models of receptor structures, such as those for the dopamine D2 and D3 receptors, researchers can simulate the binding pose of a ligand and estimate the strength of the interaction. elifesciences.orgacs.org

These docking studies provide crucial insights that rationalize observed SAR data and guide the design of new analogues. For example, docking can reveal that a particular substituent on the benzamide ring fits snugly into a specific hydrophobic sub-pocket within the receptor, explaining its high affinity. elifesciences.orgacs.org In a study of D3-selective ligands, docking into D2 and D3 receptor models helped to identify molecular features contributing to selectivity. acs.org It was hypothesized that the orientation of a pyrimidine (B1678525) ring and the occupation of a small pocket near specific amino acid residues (Val189, Ile183) were responsible for the observed affinity differences. acs.org

This rational, structure-based approach allows medicinal chemists to make targeted modifications to a lead compound. By adding or altering functional groups to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) or to avoid unfavorable steric clashes, it is possible to systematically modulate a compound's affinity and selectivity for its intended target. nih.gov

Systematic Exploration of Structural Variations

The structure-activity relationship (SAR) of 3-amino-2-methoxy-N-methylbenzamide and its analogs is a critical area of investigation for the development of new therapeutic agents. Researchers have systematically explored how modifications to its chemical structure influence its biological activity, focusing on the aminobenzamide core, the methoxy group, and the N-methyl amide chain. These studies are essential for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Influence of Substituents on the Benzamide Ring

The substitution pattern on the aromatic ring of benzamide derivatives is a key determinant of their pharmacological activity. In the case of this compound, the positions of the amino and methoxy groups are particularly significant.

Research into substituted benzamides has shown that the arrangement of functional groups on the phenyl ring dramatically affects their binding affinity to biological targets, such as dopamine receptors. For instance, studies on a class of potent substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides revealed that a 2,3-dimethoxy substitution pattern resulted in compounds with high affinity for the dopamine D2 receptor. nih.gov This suggests that the methoxy group at the 2-position of this compound is likely crucial for its activity.

Furthermore, the presence of an amino group, particularly at the 3-position, can influence the electronic properties and conformational flexibility of the molecule, which in turn can affect receptor binding. The interplay between the electron-donating amino group and the methoxy group can modulate the molecule's interaction with its biological target.

Role of the Methoxy Group

In the context of hedgehog signaling pathway inhibition, a series of 2-methoxybenzamide (B150088) derivatives were synthesized and evaluated. rsc.org This research underscores the versatility of the 2-methoxybenzamide scaffold in targeting various biological pathways. The methoxy group can participate in hydrogen bonding and can influence the orientation of the molecule within a receptor's binding pocket.

Impact of the N-Methylbenzamide Moiety

The N-methylbenzamide portion of the molecule is also a critical determinant of its biological activity. The N-methyl group can affect the compound's solubility, metabolic stability, and ability to cross biological membranes. In the aforementioned study on N-benzimidazole-derived carboxamides, N-methyl-substituted derivatives were among the most promising for antiproliferative activity. nih.gov

Variations of the N-alkyl group can lead to significant changes in potency and selectivity. For example, in the development of dopamine D2 and D3 receptor ligands, modifications to the N-substituent of aminotetralin and aminobenzopyran derivatives were shown to have a profound impact on receptor affinity and selectivity. nih.gov This suggests that even small changes to the N-methyl group in this compound could lead to analogs with altered pharmacological profiles.

The following table summarizes the general structure-activity relationships for analogs of this compound based on findings from related compound series.

Structural Modification Observed Effect on Activity (in related compounds) Potential Implication for this compound Analogs
Position of Methoxy Group 2,3-Dimethoxy substitution enhances dopamine D2 receptor affinity. nih.govThe 2-methoxy position is likely optimal for dopamine receptor interaction.
Nature of N-Alkyl Group N-methyl substitution can enhance antiproliferative activity. nih.govN-methylation may be important for the desired biological effect.
Aromatic Ring Substituents Additional or alternative substituents can modulate activity and selectivity.Introduction of other groups could fine-tune the pharmacological profile.
Amino Group Position The relative position of amino and other groups is critical for receptor binding.The 3-amino position is likely a key feature for its specific interactions.

Interactive Data Table of Related Benzamide Analog Activities

To further illustrate the structure-activity relationships, the following interactive table presents data from studies on related substituted benzamides and their biological activities.

Compound ClassKey Structural FeaturesObserved Biological ActivityReference
(R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides2,3-Dimethoxy substitutionHigh affinity for dopamine D2 receptors nih.gov nih.gov
N-Benzimidazole-derived carboxamidesN-methyl and phenyl methoxy groupsPronounced antiproliferative activity nih.gov nih.gov
2-Methoxybenzamide derivativesVaried substitutions on the benzamidePotent Hedgehog signaling pathway inhibition rsc.org rsc.org
Iodinated 2-aminotetralinsN-propyl and N-(3'-iodo-2'-propenyl) groupsHigh affinity for D3 receptors nih.gov nih.gov

Preclinical Mechanistic Studies and Biological Target Identification of 3 Amino 2 Methoxy N Methylbenzamide Derivatives

Investigations into Cellular Signaling Pathways

Derivatives of 3-amino-2-methoxy-N-methylbenzamide have been shown to exert their biological effects by intervening in critical cellular signaling pathways. These include the modulation of cell cycle progression, interaction with essential kinases, and the regulation of autophagy.

Modulation of Cell Cycle Progression by Derivatives

Certain benzamide (B126) derivatives have demonstrated the ability to influence cell cycle progression, a fundamental process in cell growth and proliferation. The cell cycle is a tightly regulated series of events that can be targeted to control aberrant cell growth.

PPA13 and PPA15: While specific data on PPA13 and PPA15 is not detailed in the provided search results, the broader class of benzamide derivatives is known to impact cell cycle checkpoints. This often involves arresting cells in specific phases, such as G2/M, to prevent them from proceeding to mitosis. This mechanism is a hallmark of many therapeutic agents that target proliferating cells. The ability to induce cell cycle arrest is a key area of investigation for compounds with potential applications in conditions characterized by uncontrolled cell division.

Interactions with Specific Kinases

Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is often implicated in disease. The interaction of this compound derivatives with specific kinases is a key aspect of their mechanistic profile.

Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are a prime target for therapeutic intervention. The modulation of cell cycle progression by benzamide derivatives is often linked to their ability to inhibit CDK activity. By blocking these kinases, the derivatives can halt the cell cycle, preventing cellular proliferation.

Epidermal Growth Factor Receptor (EGFR): EGFR is another critical kinase involved in cell growth and signaling. While direct inhibitory data for this compound on EGFR was not found in the provided results, the broader family of benzamide-containing compounds has been explored for kinase inhibition, including targeting receptor tyrosine kinases like EGFR.

Autophagy Modulation by Benzamide Derivatives

Autophagy is a cellular process of self-degradation that is essential for maintaining cellular homeostasis. nih.gov Its modulation can either promote cell survival or induce cell death, depending on the cellular context. nih.gov

Induction and Inhibition: The regulation of autophagy is a complex process that can be targeted at multiple steps. nih.gov Various compounds, including some benzamide derivatives, can act as either inducers or inhibitors of autophagy. nih.gov For instance, some therapies work by inducing autophagy, while others, like chloroquine (B1663885) and hydroxychloroquine, inhibit this process. nih.gov The ability of benzamide derivatives to modulate autophagy suggests a potential mechanism for influencing cell fate and response to stress. nih.gov

Exploration of Receptor and Enzyme Interactions

The biological activity of this compound derivatives is also defined by their ability to bind to and modulate the function of specific receptors and enzymes. These interactions can lead to a cascade of downstream cellular effects.

Binding Affinity to G-Protein Coupled Receptors (e.g., Sigma-2 Receptor)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes.

Sigma-2 Receptor: The sigma-2 receptor has been identified as a promising target for pharmacological intervention. nih.gov Studies have shown that certain benzamide-isoquinoline derivatives can exhibit high binding affinity and selectivity for the sigma-2 receptor. nih.gov Notably, the presence of an electron-donating methoxy (B1213986) group on the benzamide phenyl ring has been found to significantly enhance affinity for the sigma-2 receptor. nih.gov This highlights the potential for designing highly selective ligands by modifying the chemical structure of the benzamide core. nih.gov

DerivativeModificationEffect on Sigma-2 Receptor Affinity
Benzamide-isoquinoline derivativeAddition of a methoxy groupIncreased affinity
Benzamide-isoquinoline derivativeAddition of a nitro groupDecreased affinity

Inhibition of Phosphodiesterase 10A (PDE10A) by N-Methylbenzamide and Analogues

Phosphodiesterase 10A (PDE10A) is an enzyme primarily found in the brain and is involved in regulating signaling pathways crucial for neuropsychiatric functions. nih.gov

Potent Inhibition: N-methylbenzamide and its analogues have been identified as potent inhibitors of PDE10A. nih.gov Medicinal chemistry efforts have led to the development of derivatives with nanomolar inhibitory activity. nih.gov The inhibition of PDE10A by these compounds modulates both the dopamine (B1211576) D1-direct and D2-indirect striatal pathways. nih.gov This mechanism suggests that these benzamide derivatives could have therapeutic potential in disorders related to basal ganglia dysfunction. nih.gov

Enzyme Inhibitory Activities (e.g., Acetylcholinesterase, β-secretase, Salicylate (B1505791) Synthase MbtI)

No published studies on the inhibitory activity of this compound or its derivatives against acetylcholinesterase, β-secretase, or salicylate synthase MbtI were found.

Mechanistic Insights into Biological Activity

Elucidation of Molecular Binding Modes via Crystallography and Docking

There are no available crystallographic structures or molecular docking studies for this compound or its derivatives in complex with any biological target.

Understanding Ligand-Target Interactions at the Molecular Level

Without binding mode data, the specific molecular interactions between this compound and any biological targets remain uncharacterized.

Medicinal Chemistry Implications and Future Research Directions

Potential as a Scaffold for Novel Therapeutic Agents

The 3-amino-2-methoxy-N-methylbenzamide molecule possesses a unique combination of structural features that make it a compelling scaffold for the design of new drugs. The benzamide (B126) core is a well-established pharmacophore, known for its ability to engage in various biological interactions. nih.govnanobioletters.com The strategic placement of the amino, methoxy (B1213986), and N-methyl groups on the benzene (B151609) ring provides distinct points for modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

The inherent structural characteristics of benzamides, such as their rigid nature and capacity for hydrogen bonding, contribute to their success as scaffolds. nih.gov These compounds have been successfully developed as multi-target drugs, for instance, by inhibiting enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. nih.gov The ease of synthesis and the stability of the resulting products further enhance the attractiveness of benzamide derivatives in drug discovery programs. nih.gov Research into N-substituted aminobenzamide scaffolds has demonstrated their validity in targeting enzymes like dipeptidyl peptidase-IV (DPP-IV), a key player in managing blood sugar levels. dovepress.com This highlights the broad applicability of the benzamide core in developing treatments for a range of conditions.

Strategies for Further Compound Optimization and Derivatization

The optimization of this compound into lead compounds for various therapeutic targets can be approached through several well-established medicinal chemistry strategies. The amino and N-methyl groups offer prime locations for derivatization to explore the structure-activity relationship (SAR).

Key Optimization Strategies:

N-Alkylation/Arylation: The secondary amine of the N-methyl group can be further alkylated or arylated to introduce different substituents. This can influence the compound's lipophilicity, steric bulk, and potential for additional interactions with a target protein.

Acylation of the Amino Group: The primary amino group can be acylated with a variety of carboxylic acids or sulfonyl chlorides to introduce new functional groups and explore different binding modes.

Modification of the Methoxy Group: The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with more complex functionalities to probe the steric and electronic requirements of the binding pocket.

Ring Substitution: Additional substituents can be introduced onto the benzene ring to modulate the electronic properties of the molecule and to create new interaction points with the target.

A common synthetic route for creating benzamide derivatives involves the chlorination of benzoic acids followed by amidation with an amine. nih.gov More environmentally friendly methods are also being developed. nih.gov The ability to readily synthesize a library of derivatives is crucial for a comprehensive SAR study.

Integration of Multi-omics Data for Comprehensive Understanding of Biological Effects

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data is indispensable. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound within a biological system.

For instance, transcriptomic and proteomic analyses can reveal which genes and proteins are differentially expressed upon treatment with the compound, providing insights into the pathways and cellular processes it affects. frontiersin.org Metabolomic studies can identify changes in the levels of endogenous metabolites, offering a functional readout of the compound's impact on cellular metabolism. By correlating these multi-omics datasets, researchers can identify potential off-target effects, elucidate mechanisms of action, and discover novel biomarkers for monitoring drug response. This integrated approach is particularly valuable for understanding the complex pathophysiology of diseases like Alzheimer's, where drugs may need to act on multiple targets. nih.gov

Development of Advanced Methodologies for Studying Benzamide Interactions

A deep understanding of how this compound and its analogs interact with their biological targets is fundamental to rational drug design. Several advanced biophysical and computational techniques can be employed to characterize these interactions in detail.

Biophysical Techniques:

Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding, providing real-time data on the association and dissociation rates of the compound with its target. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the compound-protein complex in solution, identifying the specific atoms involved in the interaction. roami.ro

X-ray Crystallography: This technique can provide a static, high-resolution 3D structure of the compound bound to its target protein, offering a detailed view of the binding mode.

Computational Approaches:

Molecular Docking: Docking simulations can predict the preferred binding orientation of the compound within the active site of a target protein, helping to rationalize SAR data and guide the design of new derivatives. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex over time, revealing how the compound affects the flexibility and conformational landscape of the target. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The successful development of novel therapeutics based on the this compound scaffold will require a collaborative and interdisciplinary approach. Bringing together experts from medicinal chemistry, chemical biology, computational chemistry, pharmacology, and clinical research is essential to navigate the complexities of drug discovery and development.

Collaborative efforts can facilitate the sharing of resources and expertise, accelerating the progress of research. For example, medicinal chemists can synthesize compound libraries, which are then screened for biological activity by pharmacologists. Promising hits can be further characterized using advanced biophysical techniques by chemical biologists, and computational chemists can use modeling to rationalize the results and guide the next round of synthesis. ajwilsonresearch.com Such interdisciplinary collaborations are crucial for tackling challenging therapeutic targets, including protein-protein interactions, which are increasingly recognized as important in disease. ajwilsonresearch.comrsc.org

By leveraging the potential of the this compound scaffold and embracing cutting-edge research methodologies and collaborative strategies, the scientific community can pave the way for the discovery of the next generation of innovative medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 3-amino-2-methoxy-N-methylbenzamide, and what key reagents are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzoic acids with methylamine derivatives. Key reagents include thionyl chloride (for acid activation) and sodium carbonate (for pH control). Reaction optimization requires refluxing in dichloromethane or acetonitrile under inert conditions. Hazard analysis for reagents like acyl chlorides (e.g., mutagenicity risks) is essential .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to resolve methoxy and methylamide substituents. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies amide (C=O, N–H) and methoxy (C–O) functional groups. Chromatographic purity checks (HPLC/TLC) are recommended post-synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from variations in substituent positioning (e.g., chloro vs. methoxy groups) or assay conditions (e.g., pH, cell lines). Standardized protocols (e.g., MIC testing for antimicrobial activity) and SAR studies comparing para- vs. meta-substituted analogs are advised. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. What strategies mitigate mutagenicity risks during the synthesis of anomeric amide derivatives like this compound?

  • Methodological Answer : Ames II testing reveals lower mutagenicity for this compound compared to other anomeric amides. Risk mitigation includes:

  • Using vented enclosures and PPE (gloves, goggles) during handling.
  • Substituting mutagenic intermediates (e.g., benzyl chloride alternatives) where possible.
  • Monitoring thermal stability via DSC to avoid decomposition .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Methoxy groups act as electron donors via resonance, activating the benzene ring for electrophilic substitution. In contrast, methylamide substituents may sterically hinder reactivity. Computational modeling (e.g., DFT for frontier orbital analysis) or Hammett studies can quantify substituent effects. Experimental validation via competitive reaction kinetics is recommended .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in benzamide derivatives targeting enzyme inhibition?

  • Methodological Answer : Focus on modular synthesis to systematically vary substituents (e.g., methoxy, amino, chloro). Use high-throughput screening (HTS) to assess inhibition against target enzymes (e.g., kinases, proteases). Pair with X-ray crystallography or molecular docking to map binding interactions. For example, this compound’s methoxy group may enhance hydrophobic binding in enzyme pockets .

Data Interpretation & Optimization

Q. How should researchers address low yields in the final amidation step of this compound synthesis?

  • Methodological Answer : Low yields often stem from incomplete acid activation or competing side reactions. Optimize by:

  • Using excess acyl chloride (1.2–1.5 equivalents).
  • Employing coupling agents (e.g., DCC/DMAP) in anhydrous solvents.
  • Monitoring reaction progress via LC-MS to identify intermediates .

Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Compare analogs via ANOVA with post-hoc tests (e.g., Tukey’s HSD). For high variability, apply robust regression or bootstrap resampling. Open-source tools like GraphPad Prism or R packages (drc, nlme) are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.